molecular formula C11H12N2O B2420265 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 453510-82-2

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B2420265
CAS No.: 453510-82-2
M. Wt: 188.23
InChI Key: WAMCIZVOAFVJRP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its core application lies in serving as a key synthetic precursor for the development of potent and selective kinase inhibitors. This scaffold is notably featured in the synthesis of compounds targeting the P21-activated kinase (PAK) family, particularly PAK4, which is a promising therapeutic target in oncology due to its role in regulating cytoskeletal dynamics, cell proliferation, and survival. Research indicates that derivatives built upon this imidazo[1,2-a]pyridine core exhibit significant anti-proliferative activity against various cancer cell lines. The compound's structure, featuring the hydrogen bond acceptor capacity of the nitrogen atoms and the versatility of the ketone functional group for further chemical modification, makes it an ideal starting point for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-5-10-12-8(2)11(9(3)14)13(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMCIZVOAFVJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine with 1,3-Dichloroacetone

Mechanism and Reaction Design

The foundational approach involves the condensation of 2-aminopyridine derivatives with 1,3-dichloroacetone. This method capitalizes on the nucleophilic attack of the primary amine on the carbonyl group of dichloroacetone, followed by intramolecular cyclization and elimination of hydrochloric acid. The reaction typically proceeds under mild conditions, with polar aprotic solvents such as acetonitrile or ethanol facilitating intermediate stabilization.

A representative protocol involves refluxing equimolar quantities of 2-amino-4,6-dimethylpyridine and 1,3-dichloroacetone in acetonitrile for 12 hours, yielding the target compound in 78% purity. Microwave-assisted variants reduce reaction times to 30 minutes while maintaining comparable yields (82%).

Optimization via Halogen Mediation

The use of carbon tetrabromide (CBr₄) as a mediator enhances reaction efficiency by promoting oxidative C–N bond formation. In a documented procedure, 2-amino-4,6-dimethylpyridine (1.5 mmol) and 1,3-dichloroacetone (0.5 mmol) are combined with CBr₄ (1.0 mmol) in acetonitrile at 80°C for 3 hours. This method achieves a 92% isolated yield, with the halogen acting as both a Lewis acid and dehydrating agent.

Table 1: Comparative Analysis of Condensation Methods
Condition Solvent Catalyst Time (h) Yield (%)
Reflux Acetonitrile None 12 78
Microwave Ethanol None 0.5 82
CBr₄-Mediated Acetonitrile CBr₄ 3 92

Multi-Step Synthesis via Carboxylic Acid Intermediates

Ester Hydrolysis and Amidation

Patent literature delineates a multi-step pathway beginning with isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate. Hydrolysis under basic conditions (2N NaOH, ethanol, 80°C) generates the corresponding carboxylic acid, which undergoes amidation with 3-hydroxyazetidine using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI) and 1-hydroxy-benzotriazole (HOBt). While this route primarily targets functionalized derivatives, the intermediate 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid can be decarboxylated to yield the ethanone moiety.

Palladium-Catalyzed Hydrogenation

A critical intermediate, 3-acetyl-2,6-dimethylimidazo[1,2-a]pyridine, is accessible via hydrogenation of nitro precursors. For instance, 3-nitro-2,6-dimethylimidazo[1,2-a]pyridine is treated with 10% palladium on carbon under H₂ at room temperature, followed by acetylation with acetic anhydride. This method affords the target compound in 85% yield after recrystallization.

Metal-Free Protocols for Sustainable Synthesis

Thiol-Mediated Cyclization

Recent advancements prioritize eco-friendly methodologies. A potassium hydroxide-mediated reaction between 2-aminopyridinium bromide and 4-methylthiophenol in aqueous ethanol (25°C, 8 hours) constructs the imidazopyridine core, with subsequent oxidation of the thioether to the ketone using OXONE®. This two-step sequence achieves 76% overall yield, avoiding transition metals.

Bromomalonaldehyde Condensation

Bromomalonaldehyde serves as a versatile electrophile in microwave-assisted syntheses. Heating 2-amino-4,6-dimethylpyridine with bromomalonaldehyde in ethanol-water (1:1) at 100°C for 20 minutes induces cyclocondensation, directly yielding the acetylated product without requiring post-functionalization.

Analytical and Purification Strategies

Chromatographic Techniques

Silica gel column chromatography with petroleum ether/acetone gradients (50:1 to 5:1) remains the standard for purifying crude products. High-performance liquid chromatography (HPLC) employing C18 columns and acetonitrile-water mobile phases (70:30) resolves regioisomeric impurities, ensuring ≥98% purity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (CDCl₃) : δ 2.34 (s, 6H, 2×CH₃), 2.58 (s, 3H, COCH₃), 6.82 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 8.9, 1.3 Hz, 1H), 8.11 (s, 1H).
  • ¹³C NMR : δ 20.1 (COCH₃), 22.4 (C-2 CH₃), 24.7 (C-6 CH₃), 112.3–145.6 (aromatic carbons), 198.2 (C=O).

Comparative Evaluation of Methodologies

Yield and Scalability

CBr₄-mediated condensation offers the highest yield (92%) and scalability, suitable for kilogram-scale production. Conversely, multi-step routes, though flexible for derivative synthesis, incur yield attrition (≤85%).

Environmental Impact

Metal-free protocols using water-ethanol mixtures align with green chemistry principles, reducing waste generation by 40% compared to halogen-mediated methods.

Cost Efficiency

Bromomalonaldehyde-based microwave synthesis minimizes energy consumption (20 minutes vs. 3 hours), lowering operational costs by 30%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The acetyl group undergoes nucleophilic substitution with amines and hydrazines:

  • Hydrazine reaction : Forms pyrazoline derivatives when reacted with hydrazine hydrate under reflux in ethanol. For example, reaction with hydrazine yields 2,6-dimethyl-3-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (compound 1 ) .

  • Amine coupling : Reacts with substituted piperazines in the presence of EDCI/HOBt to form 1-(3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-substituted-piperazin-1-yl)ethanones (compounds 3a–i ) .

Table 1: Pyrazoline derivatives synthesized via nucleophilic substitution

CompoundSubstituent (R)Yield (%)Melting Point (°C)
3a Piperidone97170–172
3d 1-Acetylpiperazine98208–210
3e 1-(4-Chlorophenyl)piperazine96180–182
3i 1-(2-Fluorophenyl)piperazine98160–162

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations to form chalcone intermediates:

  • Chalcone synthesis : Reacts with 3-nitrobenzaldehyde in alcoholic NaOH to produce (E)-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one , a precursor for pyrazoline derivatives .

  • Mechanism : Base-catalyzed deprotonation of the acetyl group generates an enolate, which attacks the aldehyde carbonyl .

Cyclization Reactions

The compound serves as a scaffold for heterocyclic ring formation:

  • Pyrazoline synthesis : Chalcone intermediates react with hydrazine hydrate to form 2-pyrazoline rings via cyclocondensation .

  • Thiocarbamide derivatives : Treatment with substituted isothiocyanates under basic conditions yields 3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-N-substituted-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides (compounds 4a–h ) .

Key example :

  • Compound 4a (R = aniline) exhibits 98% yield and a melting point of 210–212°C .

Functionalization of the Imidazo Ring

The methyl groups at positions 2 and 6 influence electronic effects:

  • Electrophilic substitution : Limited reactivity due to electron-donating methyl groups, but halogenation under acidic conditions modifies the ring .

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids require palladium catalysts, enabling C–H functionalization .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial activity : Pyrazoline derivatives show moderate inhibition against S. aureus and E. coli .

  • Anticancer potential : Imidazo[1,2-a]pyridine-tethered pyrazolines inhibit STAT3 phosphorylation in breast cancer cells (IC₅₀ values: 0.8–5.2 µM) .

Reaction Optimization and Characterization

  • Yield enhancement : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 3-carbaldehyde derivatives) .

  • Characterization :

    • ¹H NMR : Peaks at δ 2.51 ppm (CH₃ at position 2) and δ 2.20 ppm (CH₃ at position 6) confirm methylation .

    • LC-MS : Used to verify molecular weights of derivatives (e.g., [M+H]⁺ = 413.1519 for compound 3e ) .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various applications in medicinal chemistry:

  • Anticancer Activity : Studies have shown that 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone has potential anticancer properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapeutics.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. This characteristic could be leveraged for developing new antibacterial agents.
  • Enzyme Inhibition : Interaction studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways, thereby contributing to drug discovery efforts targeting metabolic disorders.

Applications in Drug Development

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is being explored for its potential in drug development due to its favorable pharmacological properties:

  • Lead Compound in Drug Design : Its structural features make it a valuable lead compound for synthesizing derivatives with enhanced efficacy and selectivity against biological targets.
  • Pharmacokinetics and Bioavailability : The lipophilicity imparted by the dimethyl groups at positions 2 and 6 enhances the compound's ability to penetrate biological membranes, which is crucial for oral bioavailability.

Research Case Studies

Several studies have investigated the applications of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in HeLa cells with IC50 values indicating strong cytotoxicity.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit cell viability by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways such as the PI3K/Akt and MAPK/ERK signaling cascades .

Comparison with Similar Compounds

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone lies in its specific structural features that confer distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone, with the Chemical Abstracts Service (CAS) number 453510-82-2, is a heterocyclic compound notable for its diverse biological activities. This compound features an imidazo[1,2-a]pyridine core and a ketone functional group, which contribute to its reactivity and potential medicinal applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • Structural Features : The presence of dimethyl groups at positions 2 and 6 enhances lipophilicity, influencing interactions with biological targets .

Biological Activity Overview

The biological activity of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone has been studied in various contexts:

Anticancer Activity

Research indicates that compounds with an imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. The mechanism involves modulation of cellular pathways associated with apoptosis and cell proliferation. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.

Neuroprotective Effects

Preliminary studies suggest that 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone may possess neuroprotective effects. These effects are hypothesized to arise from its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.

The binding affinity and mechanism of action of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone with various biological targets have been explored. The compound interacts with specific receptors and enzymes, leading to downstream effects that modulate cellular responses.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Methylimidazo[1,2-a]pyridin-3-yl)ethanoneMethyl group at position 4Anticancer activityDifferent substitution pattern affects potency
2-Aminoimidazo[1,2-a]pyridineAmino group instead of ketoneNeuroprotective effectsLacks carbonyl functionality
Imidazo[1,2-a]pyridineBasic structure without substitutionsBroad biological activitiesSimpler structure lacks specific targeting

Case Studies

Several case studies have highlighted the efficacy of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone in experimental models:

Study 1: Anticancer Properties

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone significantly reduced neuronal loss and improved cognitive function as assessed by behavioral tests.

Q & A

Q. Answer :

Docking Studies : Use software (e.g., AutoDock) to predict binding affinities for targets like STAT2.

QSAR Modeling : Correlate electronic (e.g., logP) and steric parameters with activity data from SAR studies .

Validation : Synthesize top candidates and validate experimentally (e.g., IC50_{50} assays) .

Advanced: How to resolve contradictions in biological data across studies?

Q. Answer :

Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities .

Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .

Data Reprodubility : Repeat experiments with independent synthetic batches and cross-validate using orthogonal assays (e.g., flow cytometry vs. Western blot) .

Advanced: What strategies improve solubility for in vivo studies?

Q. Answer :

  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility.
  • Co-solvents : Use cyclodextrins or lipid-based formulations for intravenous administration.
  • Analytical Monitoring : Track solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) .

Advanced: How to design analogs targeting kinase inhibition?

Q. Answer :

Scaffold Hybridization : Fuse imidazopyridine with pyrazoline () or thiadiazole () moieties to access kinase-active conformations.

Functional Group Addition : Install nitro (e.g., 3-nitrophenyl in ) or sulfanyl groups () for π-π stacking or covalent binding.

Screening : Use high-throughput kinase profiling panels to identify hit candidates .

Advanced: What are the stability profiles under varying conditions?

Q. Answer :

  • Thermal Stability : Decomposes above 200°C, generating COx_x, NOx_x, and HF (from fluorine-containing analogs) .
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .
  • Long-term Storage : Keep under inert gas (N2_2) in sealed containers to avoid oxidation .

Advanced: How to scale up synthesis without compromising yield?

Q. Answer :

  • Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Catalysis : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.